2-Cyano-3-methylbutane-1-sulfonyl chloride
CAS No.: 2241142-28-7
Cat. No.: VC5021467
Molecular Formula: C6H10ClNO2S
Molecular Weight: 195.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2241142-28-7 |
---|---|
Molecular Formula | C6H10ClNO2S |
Molecular Weight | 195.66 |
IUPAC Name | 2-cyano-3-methylbutane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 |
Standard InChI Key | VLQREVGGCJMYIH-UHFFFAOYSA-N |
SMILES | CC(C)C(CS(=O)(=O)Cl)C#N |
Introduction
Structural Characteristics
Molecular Architecture
2-Cyano-3-methylbutane-1-sulfonyl chloride features a branched aliphatic chain with distinct functional groups:
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Sulfonyl chloride group (-SO₂Cl) at position 1, a hallmark of high reactivity in nucleophilic substitution reactions.
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Cyano group (-C≡N) at position 2, introducing polarity and potential for further functionalization.
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Methyl branch at position 3, contributing to steric effects and influencing conformational stability .
The molecular formula C₆H₁₀ClNO₂S corresponds to a molar mass of 195.67 g/mol. The SMILES notation CC(C)C(CS(=O)(=O)Cl)C#N explicitly defines its connectivity, while the InChIKey VLQREVGGCJMYIH-UHFFFAOYSA-N provides a unique identifier for database searches .
Stereoelectronic Features
Quantum mechanical calculations predict a bent geometry around the sulfur atom (bond angle ~106° for O-S-O), typical of sulfonyl chlorides. The electron-withdrawing sulfonyl group polarizes the adjacent C-Cl bond, enhancing electrophilicity. The cyano group’s sp-hybridized carbon creates a linear geometry, contributing to intramolecular dipole interactions .
Synthetic Pathways
Photocatalytic Synthesis
A breakthrough method for sulfonyl chloride synthesis involves photocatalytic coupling of SO₂ and HCl with organic precursors. While developed for aryl diazonium salts , this approach could theoretically adapt to aliphatic systems:
Hypothetical Reaction Scheme
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Precursor Activation: 3-Methylbutane-1-thiol undergoes oxidation to the sulfinic acid.
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Chlorination: Treatment with Cl₂ under UV light yields the sulfonyl chloride.
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Cyanation: Nucleophilic displacement at position 2 introduces the cyano group via KCN or NaCN.
Critical parameters from analogous systems :
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Catalyst: Potassium-doped poly(heptazine imide) (K-PHI)
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Conditions: Visible light (λ = 450 nm), 25°C, anhydrous acetonitrile
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Yield Optimization: 0.25 mmol SO₂, 0.28 mmol HCl, 18 h reaction time
Challenges in Aliphatic Systems
Unlike aromatic analogs, aliphatic sulfonyl chlorides face stability issues due to:
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β-Hydride Elimination: Risk of decomposition in branched chains.
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Steric Hindrance: The methyl branch may impede reagent access during cyanation.
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Competitive Reactions: Undesired hydrolysis of -SO₂Cl to -SO₃H under protic conditions .
Physicochemical Properties
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predictions reveal adduct-specific behavior:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 196.01936 | 134.2 |
[M+Na]⁺ | 218.00130 | 143.3 |
[M-H]⁻ | 194.00480 | 125.5 |
These values aid in mass spectrometry identification, particularly distinguishing it from structural isomers .
Stability and Reactivity
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